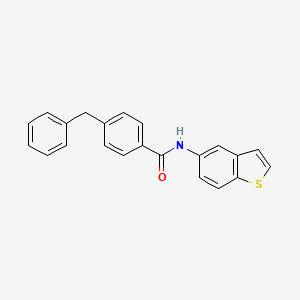

N-(1-benzothiophen-5-yl)-4-benzylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

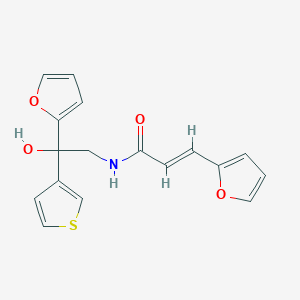

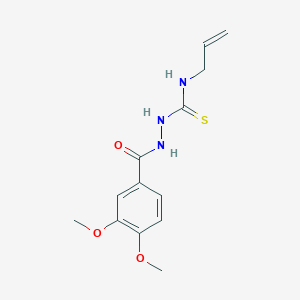

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes .Molecular Structure Analysis

The molecular structure of “N-(1-benzothiophen-5-yl)-4-benzylbenzamide” has been utilized in the synthesis of various heterocyclic amides. These synthesized compounds are significant in the field of medicinal chemistry due to their potential biological applications, including the ability to bind nucleotide protein targets.Chemical Reactions Analysis

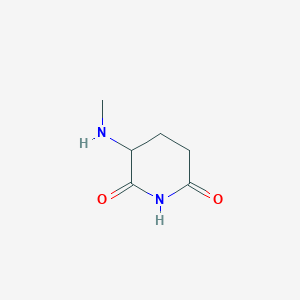

The chemical structure of “this compound” has been utilized in the synthesis of various heterocyclic amides. These compounds have shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures.Applications De Recherche Scientifique

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

N-(1-benzothiophen-5-yl)-4-benzylbenzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been explored for their potential in visualizing primary breast tumors in humans through preferential binding to sigma receptors overexpressed in breast cancer cells. This approach aims at enhancing diagnostic accuracy for breast cancer through non-invasive imaging techniques. The preliminary study demonstrated the compound's accumulation in most breast tumors in vivo, suggesting a promising avenue for further research to noninvasively assess tumor proliferation (Caveliers et al., 2002).

Environmental Phenols and Parabens in Human Exposure

Investigations into environmental phenols, including benzophenones and parabens, have highlighted their widespread use in consumer and personal care products, leading to significant human exposure. Studies examining urinary concentrations of these compounds in pregnant women and the general population have provided insights into potential health risks associated with such exposure, including endocrine disruption. While not directly related to this compound, these studies underscore the importance of understanding the health implications of chemical exposure from everyday products (Mortensen et al., 2014).

Parabens and Endocrine Disruption

Research has delved into the presence of parabens in human tissues and their potential endocrine-disrupting effects. For example, a study determined parabens and benzophenone-type UV filters in human placenta, revealing the exposure of human embryos and fetuses to these chemicals, which might have implications for development and health. This research adds to the growing body of evidence on the need for careful consideration of chemical use in consumer products due to their ability to interfere with hormonal function and potentially impact human health (Valle-Sistac et al., 2016).

Imaging and Diagnostic Applications

Further research into compounds like this compound focuses on their diagnostic applications, particularly in imaging techniques such as PET scans for assessing cellular proliferation in tumors. These studies highlight the compound's utility in potentially improving the diagnosis and treatment planning for cancer patients, by providing a non-invasive method to gauge tumor growth and response to therapy (Dehdashti et al., 2013).

Mécanisme D'action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-4-benzylbenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound: interacts with its target, the Amyloid beta A4 protein, by preventing neurodegeneration induced by the Amyloid-b protein . This interaction is central to the compound’s mode of action .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily related to the pathogenesis of Alzheimer’s disease . The compound’s interaction with the Amyloid beta A4 protein can lead to downstream effects such as the prevention of neurodegeneration .

Result of Action

The molecular and cellular effects of This compound ’s action include neuroprotective properties and the promotion of neurite outgrowth . These effects are observed in the context of Alzheimer’s disease models .

Safety and Hazards

The safety data sheet for a similar compound, “1-Benzothiophen-5-yl isocyanate”, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NOS/c24-22(23-20-10-11-21-19(15-20)12-13-25-21)18-8-6-17(7-9-18)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVLYAKDKDAQQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridazine-3-carboxamide](/img/structure/B2708657.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2708663.png)

![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)

![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2708669.png)

![(E)-N-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2708672.png)

![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2708680.png)